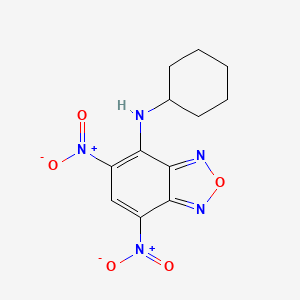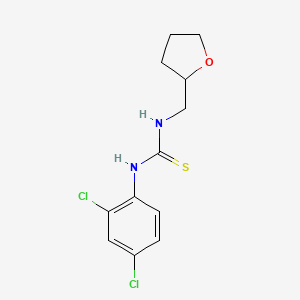
N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is a chemical compound with the molecular formula C₁₂H₁₃N₅O₅ It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of a cyclohexylamine group. The nitration process usually requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzoxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-cyclohexyl-5,7-diamino-2,1,3-benzoxadiazol-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Applications De Recherche Scientifique
N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and amine group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dinitro-2,1,3-benzoxadiazol-4-amine: Lacks the cyclohexyl group but shares the benzoxadiazole core and nitro substituents.
N-cyclohexyl-5-nitro-2,1,3-benzoxadiazol-4-amine: Similar structure with one less nitro group.
N-cyclohexyl-4,6-dinitro-2,1,3-benzoxadiazol-5-amine: Positional isomer with nitro groups at different positions.
Uniqueness
N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine is unique due to the specific positioning of its nitro groups and the presence of a cyclohexylamine substituent. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-cyclohexyl-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c18-16(19)8-6-9(17(20)21)11-12(15-22-14-11)10(8)13-7-4-2-1-3-5-7/h6-7,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJGMIJSLMJERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)

![10-acetyl-3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5224175.png)
![Diethyl 2-[5-(2-methylphenoxy)pentyl]propanedioate](/img/structure/B5224181.png)
![4-{[benzyl(ethyl)amino]methyl}-2-bromo-6-methoxyphenol](/img/structure/B5224185.png)
![1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
![3-benzyl-2-[(3-methylbutyl)thio]-4(3H)-quinazolinone](/img/structure/B5224204.png)
![N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5224213.png)
![1-[3-(4-Chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-3-phenylpropan-1-one](/img/structure/B5224215.png)

![3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea](/img/structure/B5224229.png)
